molecular formula C11H15NS B2634329 3-(o-Tolyl)thiomorpholine CAS No. 1342040-71-4

3-(o-Tolyl)thiomorpholine

Cat. No.: B2634329
CAS No.: 1342040-71-4
M. Wt: 193.31
InChI Key: ZSPKFMZGCLDYFF-NSHDSACASA-N
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Description

3-(o-Tolyl)thiomorpholine is a thiomorpholine derivative featuring an ortho-tolyl (2-methylphenyl) substituent at the 3-position of the heterocyclic ring. Thiomorpholine itself is a six-membered ring containing one sulfur and one nitrogen atom, structurally analogous to morpholine but with sulfur replacing oxygen. For example, 4-(4-nitrophenyl)thiomorpholine is synthesized via nucleophilic aromatic substitution between thiomorpholine and aryl halides in the presence of a base . Similarly, 3-(3-chlorophenyl)thiomorpholine is prepared through N-arylation or substitution reactions .

Properties

IUPAC Name

(3R)-3-(2-methylphenyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-9-4-2-3-5-10(9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPKFMZGCLDYFF-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CSCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CSCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Substituent Molecular Weight Key Structural Features Crystallographic Behavior
3-(o-Tolyl)thiomorpholine 2-methylphenyl ~209.31* Steric hindrance from ortho-methyl group Not reported
3-(3-Chlorophenyl)thiomorpholine 3-chlorophenyl 213.73 Electron-withdrawing Cl substituent Not reported
Thiomorpholine None 118.22 Basic heterocyclic scaffold Ribbon structure in analogues
Thiomorpholine 1,1-dioxide Sulfone group 150.24 Oxidized sulfur enhances polarity Dimeric or ribbon packing
Morpholine None 87.12 Oxygen-containing analogue Dimers common

*Calculated based on molecular formula C₁₁H₁₅NS.

Key Observations :

  • Crystal Packing : Thiomorpholine derivatives exhibit diverse solid-state behaviors. For instance, the thiomorpholine 1,1-dioxide analogue forms dimeric or ribbon structures , while unsubstituted thiomorpholine adopts a ribbon configuration . These differences influence solubility and melting points.
  • Polarity : Oxidation to thiomorpholine 1,1-dioxide increases polarity, enhancing aqueous solubility compared to sulfide derivatives like this compound .
Antimicrobial Activity
Compound Gram-Positive Bacteria Gram-Negative Bacteria Target Enzyme Affinity Reference
This compound Not reported Not reported Inferred moderate -
Thiomorpholine derivatives Moderate None DNA gyrase (high)
Morpholine derivatives High Low Variable
Piperazine derivatives None None Low

Key Findings :

  • For example, 1-chloro-2-isocyanatoethane thiomorpholine derivatives exhibit high affinity for DNA gyrase, a key antibacterial target .
  • Morpholine derivatives outperform thiomorpholine in Gram-positive activity, possibly due to improved membrane penetration .
  • Functionalization with triazole moieties (e.g., 1,2,3-triazole-thiomorpholine hybrids) enhances antimicrobial potency, suggesting that hybrid scaffolds could improve this compound's activity .
Anti-Tubercular and Enzyme Inhibition
  • Thiomorpholine derivatives demonstrate notable anti-tubercular activity against Mycobacterium smegmatis (MIC = 7.81 μg/mL for compound 7b) .
  • Antioxidant activity is prominent in thiomorpholine derivatives (e.g., lipid peroxidation inhibition), surpassing morpholine in some cases .

Insights :

  • Thiomorpholine's flammability and skin irritation risks are common across derivatives .
  • Proper handling protocols (e.g., sealed storage, 2–8°C for some derivatives) are critical for all thiomorpholine analogues .

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